molecular formula C8H11NO3 B1585315 Ethyl 2,4-dimethyloxazole-5-carboxylate CAS No. 23012-30-8

Ethyl 2,4-dimethyloxazole-5-carboxylate

Cat. No. B1585315
CAS RN: 23012-30-8
M. Wt: 169.18 g/mol
InChI Key: WCUUOYNIEQTQIO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyloxazole-5-carboxylate (CAS Number: 23012-30-8) is a chemical compound that belongs to the family of oxazole carboxylates. It has a molecular weight of 169.18 and its IUPAC name is ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate involves the reaction of 2,4-dimethyl-oxazole-5-carboxylic acid ethyl ester with lithium hydroxide in tetrahydrofuran at 0 - 20℃ . The reaction is stirred in an ice bath and allowed to come to room temperature overnight . The yield of this reaction is reported to be around 45% .


Molecular Structure Analysis

The molecular formula of Ethyl 2,4-dimethyloxazole-5-carboxylate is C8H11NO3 . The InChI code for this compound is 1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 2,4-dimethyloxazole-5-carboxylate is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Scientific Research Applications

Synthesis and Modification

  • Ethyl 2,4-dimethyloxazole-5-carboxylate and its derivatives have been actively used in various synthesis processes. For example, an improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate demonstrated smooth lithiation at the 5-methyl position. This process is significant for producing 5-functionalized 3-isoxazolyl carboxylic acid derivatives, potentially useful as prodrugs for the AMPA glutamate neurotransmitters in the central nervous system (Burkhart et al., 2001).

Chemical Transformations

  • The compound has been involved in chemical transformations leading to new structures. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with various amines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, a process of importance in chemical research and potential pharmaceutical applications (Albreht et al., 2009).

Application in Material Science

  • In material science, derivatives of ethyl 2,4-dimethyloxazole-5-carboxylate have been used as corrosion inhibitors. For instance, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate showed significant efficiency as a corrosion inhibitor for mild steel, which is critical in industrial processes (Dohare et al., 2017).

Antimicrobial Studies

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, was modified and synthesized for antimicrobial studies. These derivatives showed promising activities against various bacterial and fungal strains, indicating potential applications in antimicrobial therapies (Desai et al., 2019).

Drug Synthesis Intermediates

  • The compound has also been used as an intermediate in the synthesis of various drugs. For example, ethyl 1,4-benzodioxan-2-carboxylate, a related compound, was used in the kinetic resolution for the production of the S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate, an intermediate in the production of the drug doxazosin mesylate (Kasture et al., 2005).

Safety And Hazards

The safety information for Ethyl 2,4-dimethyloxazole-5-carboxylate indicates that it may be harmful if swallowed (Hazard Statements H302) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUUOYNIEQTQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311141
Record name ethyl 2,4-dimethyloxazole-5-carboxylate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethyloxazole-5-carboxylate

CAS RN

23012-30-8
Record name 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester
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Record name ethyl 2,4-dimethyloxazole-5-carboxylate
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Record name ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

Prepared as in J. Heterocyclic Chem. 1998, 35, 859. A solution of chloroacetoacetate (20 g, 121 mmol) and acetamide (14.4 g, 240 mmol) in glacial acetic acid (40 mL) was heated to reflux for 72 h. The mixture was cooled to rt and concentrated under vacuum. The resulting material was cooled in an ice bath and made basic (pH 9-10) with 6 N NaOH solution. The aqueous solution was extracted with Et2O (3×100 mL). The combined Et2O layers were dried (Na2SO4), filtered, and concentrated to afford a light brown oil. The crude material was purified by silica gel chromatography, eluting with a gradient of 20 % EtOAc/hexanes to 25 % EtOAc/hexanes to provide the ester (1.8 g, 9 %) as a pale yellow solid. 1H NMR 300 MHz (CDCl3): δ=4.37 (q, J=7.1 Hz, 2 H), 2.49 (s, 3H), 2.43 (s, 3H), 1.38 (t, J=7.1 Hz, 3H). MS (ESI-POS): [M+H]+=191.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroacetoacetate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
9%

Synthesis routes and methods II

Procedure details

800 mmol of acetoamide and 400 mmol of ethylchloroaceto acetate were dissolved into 146 g of anhydrous acetic acid. Reaction was carried out for 10 hours at 130° C. The reacted liquid was alkalized with saturated sodium hydrogen carbonate and then the product was extracted into an organic phase using ethyl acetate. The organic phase was dried under sodium sulfate and then the solvent was evaporated out, obtaining a black liquid. To this black liquid 6N hydrochloric acid aqueous solution was added to make it alkaline. Then the product was extracted into organic phase using ethyl acetate. The thus obtained solid substance was dissolved in hexane. Insoluble matter was eliminated and solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, an yellowish white solid (yield: 30%).
Quantity
800 mmol
Type
reactant
Reaction Step One
Quantity
400 mmol
Type
reactant
Reaction Step One
Quantity
146 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JW Cornforth, RH Cornforth - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… Two recrystallizations from light petroleum (bp 40-60') gave ethyl 2 : 4-dimethyloxazole-5-carboxylate in colourless needles, mp 55-56' (Found : C, 56-5; H, 6.3; N, 7-8. C8Hl103N …
Number of citations: 30 pubs.rsc.org
J Boulos, J Schulman - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
Oxazolyl‐5‐ and furanyl‐2‐substituted imidazoles have been synthesized by coupling the two ring systems via the dipolar cycloaddition of tosyl methyl isocyanide to the corresponding …
Number of citations: 11 onlinelibrary.wiley.com
DP Jhaveri - 2019 - search.proquest.com
A thermal cycloaddition of allenes tethered to an aminofuran provided good yields of substituted indoles. Allene-tethered 5-aminooxazoles were converted to 6-azaindoles, whereas 2-…
Number of citations: 3 search.proquest.com

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